Pentachlorophenol glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

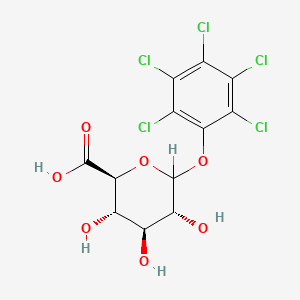

Pentachlorophenol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C12H9Cl5O7 and its molecular weight is 442.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Pentachlorophenol glucuronide is primarily studied for its role in the metabolism and detoxification of pentachlorophenol. The compound undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid, facilitating its excretion through urine. Studies indicate that a substantial percentage of pentachlorophenol is excreted as glucuronide conjugates in various animal models, including rats and mice .

Key Findings:

- In rats, approximately 50% of the administered pentachlorophenol dose is excreted as glucuronide and sulfate conjugates .

- The presence of this compound in urine serves as a biomarker for exposure to pentachlorophenol, aiding in epidemiological studies related to occupational exposure and environmental contamination .

Environmental Monitoring

This compound has applications in environmental science, particularly in monitoring pollution levels. Its detection in aquatic organisms, such as goldfish, indicates the bioaccumulation of pentachlorophenol and its metabolites in ecosystems . This information is vital for assessing the ecological impact of pentachlorophenol usage and for regulatory purposes.

Detection Methods:

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound levels in biological samples and environmental matrices .

Pharmacokinetics and Safety Assessment

Understanding the pharmacokinetics of this compound contributes to safety assessments regarding human exposure. Research indicates that the rate of conjugation to glucuronides varies between species, which has implications for risk assessment in humans compared to animal models .

Comparative Pharmacokinetics:

| Species | Percentage Excreted as Glucuronide |

|---|---|

| Rats | 50% |

| Mice | 50% |

| Humans | Lower conjugation rate compared to rats |

Potential Therapeutic Implications

While primarily studied for its toxicological implications, there is emerging interest in the potential therapeutic applications of compounds related to this compound. The understanding of its metabolic pathways may inform drug development strategies targeting similar pathways in human metabolism.

Research Directions:

- Investigating how modulation of glucuronidation affects the pharmacodynamics and toxicity profiles of chlorinated compounds.

- Exploring potential protective mechanisms against toxic effects through enhanced glucuronidation processes.

Case Studies

Case Study 1: Occupational Exposure Assessment

A study involving workers exposed to pentachlorophenol revealed elevated levels of this compound in urine, correlating with occupational exposure levels. This finding supports the use of urinary metabolites as biomarkers for assessing exposure risks in industrial settings .

Case Study 2: Environmental Impact Analysis

In an ecological study, the presence of this compound was monitored in aquatic environments affected by agricultural runoff. This study highlighted the importance of tracking metabolites to understand the long-term impacts of pesticide use on aquatic life .

Eigenschaften

CAS-Nummer |

25631-33-8 |

|---|---|

Molekularformel |

C12H9Cl5O7 |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |

InChI-Schlüssel |

KYVJLPHWVYWVPT-YEVASNGESA-N |

SMILES |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

Isomerische SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

Kanonische SMILES |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

Synonyme |

pentachlorophenol glucuronide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.